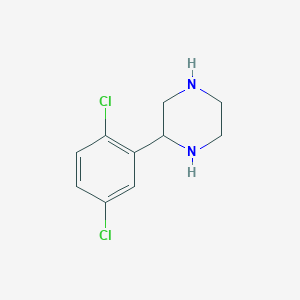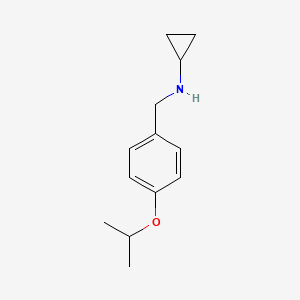
Cyclopropyl-(4-isopropoxybenzyl)-amine
説明
Cyclopropyl-(4-isopropoxybenzyl)-amine, otherwise known as CIPB or 4-IPB, is a cyclic amine that has been widely studied in scientific research due to its unique properties. It is a chiral molecule, meaning it has two non-superimposable mirror image forms, and is also an organometallic compound, meaning it contains at least one carbon-metal bond. CIPB has been used in various scientific research applications, including drug discovery, drug delivery, and biochemistry.
科学的研究の応用
CIPB has been used in a variety of scientific research applications. It has been used as a scaffold for drug discovery, as a drug delivery vehicle, and in biochemistry. In drug discovery, CIPB has been used as a scaffold for the synthesis of novel compounds that may have therapeutic potential. In drug delivery, CIPB has been used as a vehicle to deliver drugs to specific cells or tissues, allowing for more targeted delivery. In biochemistry, CIPB has been used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
作用機序
The mechanism of action of CIPB is not fully understood. However, it is believed that CIPB binds to specific proteins, such as enzymes, and affects their function. This is thought to be due to the cyclic structure of the molecule, which allows it to interact with proteins in a unique way.
Biochemical and Physiological Effects
The biochemical and physiological effects of CIPB are not fully understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential vitamin folate.
実験室実験の利点と制限
The use of CIPB in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. However, there are some limitations to using CIPB in lab experiments. It is a relatively small molecule, which means it may not be able to bind to large proteins or enzymes. It is also relatively unstable, which may limit its use in long-term experiments.
将来の方向性
There are several possible future directions for the use of CIPB in scientific research. One possibility is to use it as a scaffold for the synthesis of novel compounds that may have therapeutic potential. Another possibility is to use it as a drug delivery vehicle, allowing for more targeted delivery of drugs to specific cells or tissues. Finally, it could be used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
特性
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)15-13-7-3-11(4-8-13)9-14-12-5-6-12/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDYTAFZTXVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



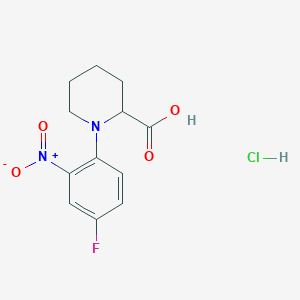
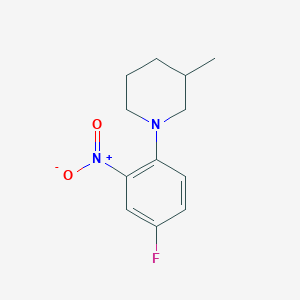


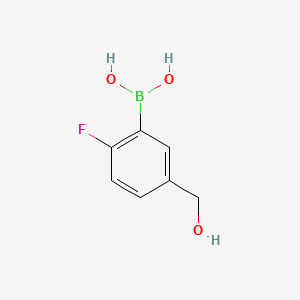


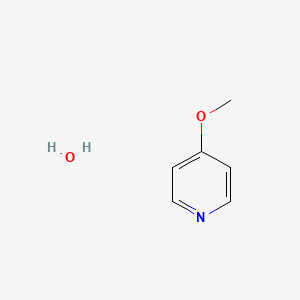

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387957.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)
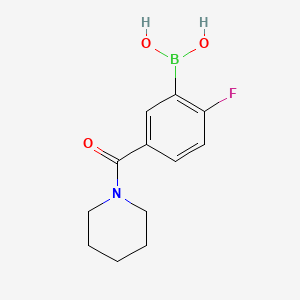
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
